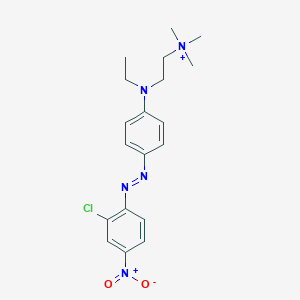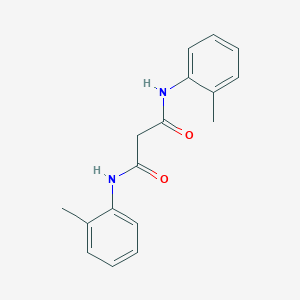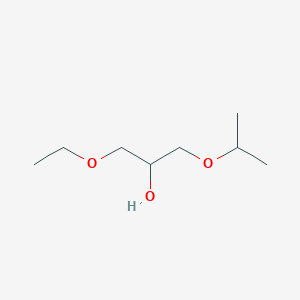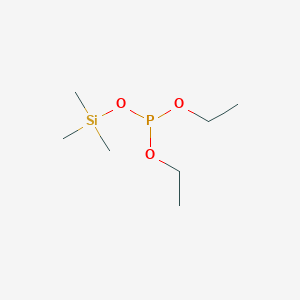
Phosphonite de triméthylsilyle et de diéthyle
Vue d'ensemble
Description
Synthesis Analysis
DTMSP can be synthesized through reactions involving α-(Trimethylsilyloxy)alkylphosphonates, serving as key intermediates. These intermediates facilitate the transformation of aldehydes into an array of carbonyl derivatives, including aldehydes themselves, unsymmetrical ketones, β,γ-unsaturated ketones, and carboxylic acids (Sekine et al., 1982).
Molecular Structure Analysis
The molecular structure of DTMSP derivatives has been elucidated through the synthesis and crystallographic analysis of heavy alkali metal bis(trimethylsilyl)phosphides. These compounds exhibit polymeric ladder-type structures, highlighting the influence of the trimethylsilyl group on the overall molecular architecture (Englich et al., 1998).
Chemical Reactions and Properties
DTMSP reacts variably with proton-containing reagents, forming different products based on the nature of the proton donor, showcasing its reactive versatility. With HCl, it forms trimethylsilyl diethyl-amidochlorophosphite, while reactions with alcohol or aniline yield tetraethyldiamidophosphite and either trimethoxysilane or diethylaminosilane (Batyeva et al., 1976).
Physical Properties Analysis
The synthesis strategy and resulting crystal structures of DTMSP derivatives provide insights into their physical properties. The ladder-type polymeric structures and variations in local geometry influenced by the alkali metals associated with the phosphorus atoms are significant (Englich et al., 1998).
Chemical Properties Analysis
DTMSP's chemical properties are highlighted through its reactions with carbonyl compounds, producing high yields of 1,2-adducts with aldehydes, ketones, or α,β-unsaturated aldehydes. These silylated products can be hydrolyzed to corresponding phosphonates, demonstrating DTMSP's utility in synthesizing a wide range of organic compounds (Sekine et al., 1977).
Applications De Recherche Scientifique
Préparation des 1-aryl-1-cyanométhanephosphonates de diéthyle
Le phosphonite de triméthylsilyle et de diéthyle est utilisé dans la préparation des 1-aryl-1-cyanométhanephosphonates de diéthyle . Ces composés sont des intermédiaires importants en synthèse organique, en particulier dans la synthèse de produits pharmaceutiques et agrochimiques.
Synthèse de cétones asymétriques
Les cétones asymétriques peuvent être synthétisées à l'aide du this compound . Cette méthode offre un moyen pratique et efficace de produire des cétones asymétriques, qui sont des blocs de construction précieux en synthèse organique.
Préparation de cétones à partir d'aldéhydes
Le this compound peut être utilisé pour préparer des cétones à partir d'aldéhydes via des α-triméthylsiloxy-phosphonates . Cette réaction est particulièrement utile car elle permet la conversion sélective des aldéhydes en cétones, ce qui est une exigence courante en chimie synthétique.
Synthèse de phosphonates
Les phosphonates peuvent être synthétisés à l'aide du this compound . Les phosphonates sont largement utilisés dans divers domaines, notamment la médecine, l'agriculture et la science des matériaux, en raison de leurs propriétés chimiques uniques.
Nouvelle méthode de synthèse
Une nouvelle méthode de synthèse du this compound a été rapportée . Dans cette méthode, le phosphonate de diéthyle réagit rapidement avec l'hexaméthyldisilazane à 20°C en présence de 52 mol % de chlorure de zinc (II) pour donner 76 % de this compound .
Préparation d'un phosphoaminoacide protégé
Bien que cette application ne soit pas directement liée au this compound, il est intéressant de noter que son analogue, le phosphonite de triméthylsilyle et de diméthyle, a été utilisé dans la préparation d'un phosphoaminoacide protégé, Fmoc-Abu (PO3Me2)-OH, utilisé dans la synthèse peptidique en phase solide Fmoc/solide .
Mécanisme D'action
Target of Action
Diethyl trimethylsilyl phosphite is an organophosphorus compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are carbonyl compounds, with which it reacts to form various products .
Mode of Action
The compound interacts with its targets through a process known as the Abramov reaction . In this reaction, diethyl phosphonate rapidly reacts with hexamethyldisilazane at 20°C in the presence of 52 mol % of zinc (II) chloride to give 76% of diethyl trimethylsilyl phosphite . This reaction results in the formation of α-siloxyphosphonates .
Biochemical Pathways
It is known to participate in the synthesis of diethyl 1-aryl-1-cyanomethanephosphonates, unsymmetrical ketones, and ketones from aldehydes via α-trimethylsiloxy-phosphonates .
Result of Action
The result of diethyl trimethylsilyl phosphite’s action is the formation of new compounds. For example, it can react with carbonyl compounds to form ketones . The exact molecular and cellular effects would depend on the specific compounds being synthesized.
Action Environment
The action of diethyl trimethylsilyl phosphite is influenced by several environmental factors. For instance, the Abramov reaction it participates in occurs at 20°C . Additionally, the presence of zinc (II) chloride is necessary for the reaction to proceed . The compound’s efficacy and stability can also be affected by factors such as the concentration of the reactants and the pH of the solution.
Safety and Hazards
Orientations Futures
Diethyl trimethylsilyl phosphite has potential applications in organic synthesis as a catalyst and reaction intermediate . It can be used in the synthesis of phenylphosphonamides and phosphonamides, as well as other phosphorus reagents . It also shows promise as an electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries .
Relevant Papers The paper “New Synthesis of Diethyl Trimethylsilyl Phosphite” published in the Russian Journal of Organic Chemistry provides a detailed analysis of the synthesis of Diethyl trimethylsilyl phosphite . Another paper titled “Dimethyl trimethylsilyl phosphite as a novel electrolyte additive for high voltage layered lithium cobaltate-based lithium ion batteries” discusses its potential applications in lithium-ion batteries .
Propriétés
IUPAC Name |
diethyl trimethylsilyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19O3PSi/c1-6-8-11(9-7-2)10-12(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMOIYYLVRRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160091 | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13716-45-5 | |
| Record name | Phosphorous acid, diethyl trimethylsilyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl trimethylsilyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

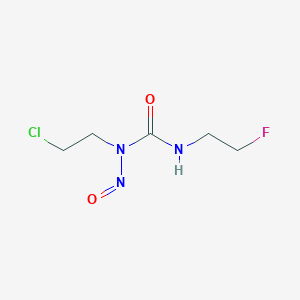
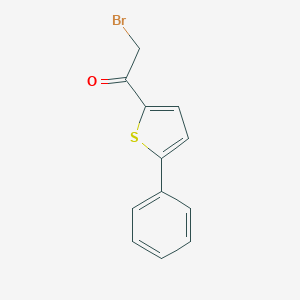
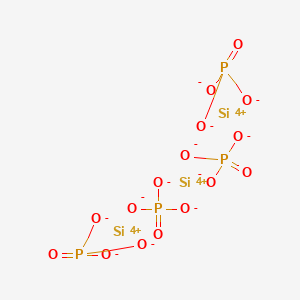

![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)

